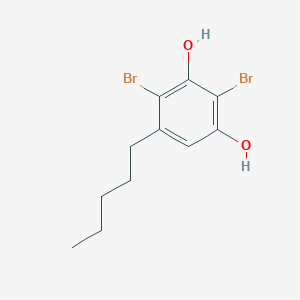
2,4-Dibromo-5-pentylbenzene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromo-5-pentylbenzene-1,3-diol is an organic compound with the molecular formula C11H14Br2O2. It is a derivative of benzene, featuring two bromine atoms and a pentyl group attached to the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-5-pentylbenzene-1,3-diol typically involves the bromination of 5-pentylbenzene-1,3-diol. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the 2 and 4 positions of the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dibromo-5-pentylbenzene-1,3-diol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The bromine atoms on the benzene ring make it susceptible to further substitution reactions.
Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to remove the bromine atoms or reduce the hydroxyl groups to form corresponding alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro derivatives, while oxidation can produce quinones .
Applications De Recherche Scientifique
2,4-Dibromo-5-pentylbenzene-1,3-diol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,4-Dibromo-5-pentylbenzene-1,3-diol involves its interaction with specific molecular targets and pathways. The bromine atoms and hydroxyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tribromo-5-pentylbenzene-1,3-diol: This compound has an additional bromine atom at the 6 position, which can affect its chemical properties and reactivity.
4-Methyl-5-pentylbenzene-1,3-diol: This compound features a methyl group instead of bromine atoms, leading to different chemical behavior and applications.
Uniqueness
2,4-Dibromo-5-pentylbenzene-1,3-diol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of two bromine atoms and a pentyl group makes it a valuable compound for various research and industrial applications .
Propriétés
IUPAC Name |
2,4-dibromo-5-pentylbenzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Br2O2/c1-2-3-4-5-7-6-8(14)10(13)11(15)9(7)12/h6,14-15H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFFEMKTLHXRIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1Br)O)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Br2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














